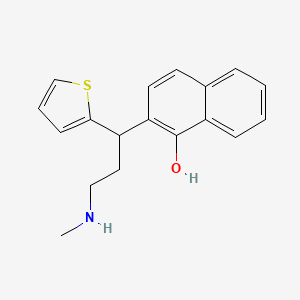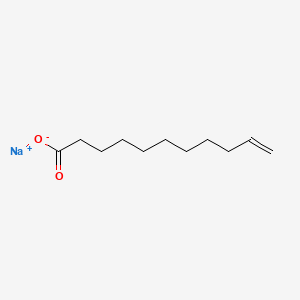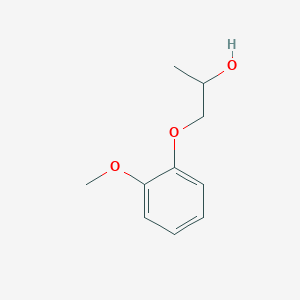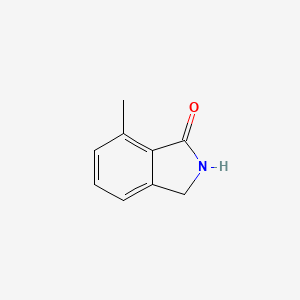
7-Méthylisoindolin-1-one
Vue d'ensemble
Description
7-Methylisoindolin-1-one is a heterocyclic organic compound that belongs to the isoindolinone family. This compound is characterized by a fused benzopyrrole ring system, which is a regioisomer of the indole heterocycle. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
7-Methylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties, making it a candidate for drug development.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 7-Methylisoindolin-1-one is the Cyclin-dependent kinase 7 (CDK7). CDK7 is a protein that plays a crucial role in cell cycle regulation and transcription . 7-Methylisoindolin-1-one, as a potential CDK7 inhibitor, interacts with this protein to exert its effects .
Mode of Action
7-Methylisoindolin-1-one interacts with CDK7 through molecular docking, showing high binding affinity . This interaction involves conventional hydrogen bonding with active amino acid residues of CDK7 . The compound’s mode of action is primarily through the inhibition of CDK7, which disrupts the normal cell cycle regulation and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by 7-Methylisoindolin-1-one affects the cell cycle regulation and transcription pathways. CDK7 is a key player in these pathways, and its inhibition can lead to the disruption of normal cell functions and potentially lead to cell death . This makes 7-Methylisoindolin-1-one a potential candidate for anti-cancer action .
Result of Action
The molecular and cellular effects of 7-Methylisoindolin-1-one’s action primarily involve the disruption of normal cell cycle regulation and transcription processes due to the inhibition of CDK7 . This disruption can lead to cell death, making 7-Methylisoindolin-1-one a potential candidate for anti-cancer action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzamide with a suitable reagent to induce cyclization, forming the isoindolinone ring. The reaction conditions often involve the use of catalysts such as palladium or copper, and the process may be carried out under reflux conditions in solvents like toluene or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of 7-Methylisoindolin-1-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications.
Comparaison Avec Des Composés Similaires
Indole: A structurally related compound with a benzopyrrole ring system.
Isoindole: Another regioisomer of indole with similar chemical properties.
Indoline: The fully reduced form of indole, which shares some reactivity patterns with isoindolinones.
Uniqueness: 7-Methylisoindolin-1-one is unique due to its specific substitution pattern and the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and the development of specialized derivatives for various applications.
Propriétés
IUPAC Name |
7-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSDZPSPCZXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622225 | |
| Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65399-02-2 | |
| Record name | 2,3-Dihydro-7-methyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


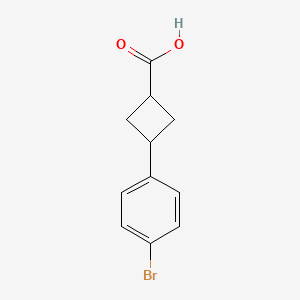
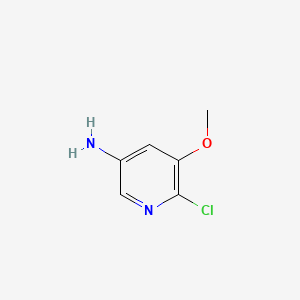

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)
